molecular formula C6H13ClO3S B6616018 3-(propan-2-yloxy)propane-1-sulfonyl chloride CAS No. 1339066-35-1

3-(propan-2-yloxy)propane-1-sulfonyl chloride

Cat. No. B6616018
CAS RN: 1339066-35-1
M. Wt: 200.68 g/mol
InChI Key: IYFFFULMJBEHFY-UHFFFAOYSA-N
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Description

“3-(propan-2-yloxy)propane-1-sulfonyl chloride” is a compound that contains a sulfonyl chloride group (-SO2Cl) and an isopropoxy group (propan-2-yloxy). Sulfonyl chlorides are reactive and often used in organic synthesis, while the isopropoxy group is a common ether group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain (propane) with a sulfonyl chloride group attached to one end and an isopropoxy group attached to the third carbon .


Chemical Reactions Analysis

Sulfonyl chlorides are typically very reactive and can undergo a variety of reactions, including nucleophilic substitution and addition-elimination reactions . The isopropoxy group is an ether and is generally quite stable .

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a nucleophilic substitution reaction, a nucleophile would attack the sulfur atom, displacing the chloride .

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns and eye damage . They should be handled with care.

Future Directions

The future directions for this compound would depend on its potential applications. Given its reactivity, it could be useful in a variety of synthetic applications .

properties

IUPAC Name

3-propan-2-yloxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-6(2)10-4-3-5-11(7,8)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFFULMJBEHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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